{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine

Medicinal Chemistry Heterocyclic Synthesis Scaffold Differentiation

This pyrrolo[1,2-b]pyrazol-2-yl methanamine building block delivers a validated selectivity window against p38 MAP kinase, enabling rational design of ALK5 (TGF-βRI) inhibitors with minimized off-target activity. A compact 5/5-fused N-heteroaromatic core distinct from common 5/6-fused scaffolds. Demonstrated utility as adenine-mimetic hinge binder across PAK4 (Kd=2.7nM), PKC βII, ALK5, and Aurora kinase programs. Microwave-assisted [3+2] cycloaddition route supports rapid SAR exploration. Ideal for medicinal chemistry teams seeking novel IP in crowded kinase space. Available as free base or dihydrochloride salt. Request quote for bulk quantities.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Cat. No. B13488728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1CC2=CC(=NN2C1)CN
InChIInChI=1S/C7H11N3/c8-5-6-4-7-2-1-3-10(7)9-6/h4H,1-3,5,8H2
InChIKeyZMHIKERLIAEXLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is {4H,5H,6H-Pyrrolo[1,2-b]Pyrazol-2-yl}Methanamine: Chemical Identity, Scaffold Class, and Core Properties for Procurement


{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine is a heterocyclic primary amine featuring a saturated 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole bicyclic core with a methylamine substituent at the 2-position [1]. This scaffold belongs to the broader pyrrolopyrazole class, which has been characterized in the literature as a "largely unexplored 'orphan' class of heterocycles" representing a compact 5/5-fused N-heteroaromatic system distinct from the more common 5/6-fused frameworks (e.g., indoles, pyrazolopyridines) [1]. The pyrrolopyrazole core serves as an adenine-mimetic pharmacophore and hinge-binding motif exploited across multiple protein kinase inhibitor programs, including PAK, PKC β II, ALK5 (TGF-β type I receptor), and Aurora kinases [2].

Why {4H,5H,6H-Pyrrolo[1,2-b]Pyrazol-2-yl}Methanamine Cannot Be Replaced by Pyrazolopyridines or Other In-Class Amines


The pyrrolo[1,2-b]pyrazole core possesses a 5/5-fused ring architecture that is fundamentally distinct from the more extensively characterized 5/6-fused pyrazolo[1,5-a]pyridine scaffold (e.g., 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives) [1]. While the latter has established applications as mGlu5 NAMs with reported oral bioavailability [2] and as platelet aggregation inhibitors [3], the pyrrolopyrazole system remains chemically underdeveloped despite its potential advantages, including a more compact fused ring geometry that may confer different target binding profiles [1]. Experimental evidence confirms that pyrrolopyrazole substitution patterns critically determine target selectivity: phenyl-substituted analogs exhibit ~31-fold greater selectivity against p38 MAP kinase (IC50 = 20,000 nM) relative to their TGF-β RI activity (IC50 = 646 nM) compared to quinoline-4-yl containing analogs [4]. Therefore, simply interchanging the core scaffold—or even substituting the warhead group within the pyrrolopyrazole class—fundamentally alters selectivity and potency profiles in ways that cannot be predicted without empirical evaluation.

{4H,5H,6H-Pyrrolo[1,2-b]Pyrazol-2-yl}Methanamine: Quantitative Differentiation Evidence Versus Closest Analogs


Core Scaffold Differentiation: 5/5-Fused Pyrrolopyrazole vs. 5/6-Fused Pyrazolopyridine in Chemical Space and Synthetic Accessibility

The pyrrolo[1,2-b]pyrazole core is a 5/5-fused N-heteroaromatic system that remains "largely unexplored" relative to 5/6-fused frameworks such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine [1]. This structural distinction is not trivial: the pyrrolopyrazole core has been characterized as a "versatile platform for constructing more structurally complex and/or functionally enriched molecules" with demonstrated utility across multiple kinase targets including PAK4 (Kd = 2.7 nM for PF-3758309) and ALK5 (submicromolar IC50) [2], whereas the pyrazolopyridine scaffold has been primarily optimized for mGlu5 NAM activity [3]. Notably, the pyrrolopyrazole system has advanced to clinical candidates: PHA-739358, an Aurora kinase inhibitor, reached Phase II clinical trials for cancer treatment [4].

Medicinal Chemistry Heterocyclic Synthesis Scaffold Differentiation Kinase Inhibitor Design

TGF-β Receptor I Kinase Inhibition: Selectivity Profile of Pyrrolopyrazole Scaffold Versus p38 MAPK Off-Target

Within the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole series, the nature of the substituent at the 3-position (the "warhead" group) critically determines selectivity against p38 MAP kinase, a common off-target for kinase inhibitors [1]. A representative phenyl-substituted analog, 3-(4-methoxyphenyl)-2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, demonstrated an IC50 of 646 nM against TGF-β type I receptor (TβR-I) compared to an IC50 of 20,000 nM against p38 MAPK, yielding a ~31-fold selectivity window for the intended target [2]. In contrast, analogs bearing a quinoline-4-yl warhead group exhibited reduced selectivity against p38 MAPK [1]. This quantitative selectivity differential is scaffold-dependent and cannot be assumed for other fused-pyrazole systems such as 5/6-fused pyrazolopyridines or pyrazolodiazepines, which have distinct kinase inhibition profiles [3].

Kinase Inhibition TGF-beta Signaling Selectivity Profiling Cancer Therapeutics

ALK5 Kinase Inhibition: Potency Benchmark of 2,3,4-Substituted DPP Analogs Within the Pyrrolopyrazole Class

A series of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles (DPPs) was synthesized and evaluated for ALK5 (TGF-β type I receptor) inhibitory activity [1]. The most potent compounds in this series displayed submicromolar IC50 values against ALK5 [1]. In a panel of 50 protein kinases, one of the most active DPP derivatives demonstrated selectivity for ALK5, confirming that the pyrrolopyrazole core can be optimized for target-specific kinase inhibition [1]. In cellular assays, these compounds caused dose-dependent dephosphorylation of SMAD2 (a direct ALK5 substrate) and blocked TGFβ-stimulated nuclear translocation of SMAD2/3, providing target engagement confirmation in a physiologically relevant context [1]. Notably, the 5,5-dimethyl substitution pattern (DPP sub-series) represents a distinct chemical space within the pyrrolopyrazole class, differentiating it from unsubstituted or mono-substituted analogs.

ALK5 Inhibitor TGF-beta Pathway Kinase Profiling Fibrosis

Antidepressant Behavioral Efficacy: Pyrrolopyrazole Derivatives Versus Fluoxetine Reference in Tail Suspension Test

In a behavioral pharmacology study evaluating pyrrolopyrazole derivatives for antidepressant activity, compounds 2b, 2c, and 2e demonstrated efficacy comparable to fluoxetine (10 mg/kg) in reducing immobility time in the tail suspension test (TST), a standard preclinical model for antidepressant screening [1]. In contrast, compounds 2a and 2d within the same series were "not very significant in reducing the immobility of mice," demonstrating that antidepressant activity is highly dependent on specific substitution patterns on the pyrrolopyrazole core [1]. The study concluded that the antidepressant effects are possibly mediated by increased levels of serotonin (5HT) [2]. This data establishes that the pyrrolopyrazole scaffold is CNS-penetrant and capable of producing behavioral effects comparable to a clinically established SSRI, but only with optimal substitution patterns.

CNS Drug Discovery Antidepressant Screening Behavioral Pharmacology Serotonin Modulation

Oral Bioavailability Benchmark: Dihydropyrrolopyrazole LY2109761 as Orally Active Antitumor Agent

Optimization of the dihydropyrrolopyrazole series targeting TGF-β type I receptor kinase led to the discovery of compound 15d (LY2109761), which demonstrated antitumor efficacy with oral bioavailability [1]. This compound is representative of a novel series of antitumor agents based on the pyrrolopyrazole scaffold [1]. The study established that the PK/PD in vivo target inhibition paradigm is an effective approach to assess antitumor efficacy potential within this chemotype [1]. This oral bioavailability benchmark is scaffold-specific: while some related heterocyclic systems such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives have also achieved oral bioavailability for CNS targets [2], the pyrrolopyrazole scaffold's oral PK profile for oncology applications is a distinct, validated property.

Oral Bioavailability PK/PD Antitumor Efficacy Drug Discovery

Synthetic Accessibility Differentiation: Microwave-Assisted [3+2] Cycloaddition vs. Conventional Pyrazole Annulation Routes

A microwave-assisted intramolecular [3+2] cycloaddition methodology has been developed for the efficient synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles from 2-alkynyl-5-substituted tetrazoles [1]. This approach is particularly advantageous when using 5-alkyltetrazoles as starting materials, which are difficult to employ in conventional photoreactions [1]. In contrast, the synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives typically proceeds via alkylation of pyrazole carboxylates followed by cyclization [2], while pyrazolo[1,5-a][1,4]diazepine synthesis involves alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine . The microwave [3+2] cycloaddition route offers distinct advantages in reaction time and substrate scope that are specific to the pyrrolopyrazole scaffold.

Synthetic Methodology Microwave-Assisted Synthesis Heterocyclic Chemistry Process Chemistry

{4H,5H,6H-Pyrrolo[1,2-b]Pyrazol-2-yl}Methanamine: High-Value Application Scenarios Based on Verified Differentiation Evidence


TGF-β Pathway-Focused Kinase Inhibitor Lead Optimization Requiring Quantified Selectivity Over p38 MAPK

For programs targeting TGF-β type I receptor kinase (ALK5) in oncology or fibrosis, the pyrrolopyrazole scaffold offers a validated selectivity window against p38 MAPK that is tunable via warhead substitution. Evidence demonstrates that phenyl-substituted analogs achieve ~31-fold selectivity (TGF-β RI IC50 = 646 nM vs. p38 MAPK IC50 = 20,000 nM) [1], whereas quinoline-containing analogs exhibit reduced selectivity [2]. This quantified selectivity differential is scaffold-specific and enables rational design of inhibitors with minimized off-target kinase activity. The 2,3,4-substituted DPP sub-series further validates ALK5 inhibition at submicromolar potency with cellular target engagement confirmed by SMAD2 dephosphorylation [3].

CNS-Penetrant Drug Discovery Requiring Behavioral Validation in Preclinical Depression Models

For CNS programs seeking compounds with demonstrated antidepressant-like behavioral activity, the pyrrolopyrazole scaffold has been validated in the tail suspension test (TST), with specific derivatives (2b, 2c, 2e) showing efficacy comparable to fluoxetine (10 mg/kg) [4]. The observed efficacy is substitution-dependent, as demonstrated by inactive analogs 2a and 2d within the same series [4]. The proposed mechanism involving increased serotonin (5HT) levels [5] aligns with established antidepressant pharmacology. This validation supports the use of the pyrrolopyrazole core for CNS programs, with the critical caveat that efficacy is exquisitely sensitive to precise substitution pattern, necessitating procurement of exact chemical entities rather than generic scaffold substitutes.

Orally Bioavailable Oncology Agent Development with Validated In Vivo PK/PD

For oncology programs requiring oral bioavailability, the dihydropyrrolopyrazole series has produced LY2109761, an orally bioavailable TGF-β receptor type I inhibitor with demonstrated antitumor efficacy [6]. The PK/PD in vivo target inhibition paradigm established with this series provides a validated framework for assessing antitumor potential [6]. This oral bioavailability benchmark distinguishes the pyrrolopyrazole scaffold from related heterocycles that may require parenteral administration or have been optimized for different therapeutic areas, such as CNS-penetrant pyrazolopyridines [7].

Novel IP Generation via Underexplored 5/5-Fused Heterocyclic Chemical Space

For medicinal chemistry teams seeking to generate novel intellectual property in crowded kinase inhibitor space, the pyrrolo[1,2-b]pyrazole core represents a "largely unexplored 'orphan' class of heterocycles" [8] with demonstrated utility across multiple kinase targets including PAK4 (Kd = 2.7 nM), PKC β II, ALK5, and Aurora kinases [9]. The scaffold has produced clinical candidates such as PHA-739358 (Aurora kinase inhibitor, Phase II) [10] and PF-3758309 (PAK4 inhibitor, Kd = 2.7 nM) . The microwave-assisted [3+2] cycloaddition synthetic route [11] enables rapid analog generation for SAR exploration in a chemical space that is significantly less crowded than 5/6-fused systems such as pyrazolopyridines and pyrazolodiazepines [12].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.